2-(tert-Butyl)-4-fluoro-1H-indole is a synthetic organic compound that belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of a tert-butyl group and a fluorine atom at specific positions enhances its chemical properties and reactivity, making it a valuable intermediate in organic synthesis.
The compound can be synthesized through various chemical reactions involving indole derivatives and fluorinated reagents. Its synthesis is often reported in scientific literature focusing on new methodologies for indole functionalization, particularly those that enhance regioselectivity and yield.
2-(tert-Butyl)-4-fluoro-1H-indole is classified as:
The synthesis of 2-(tert-butyl)-4-fluoro-1H-indole can be achieved through several methods, including:
For instance, one successful synthetic route involves starting from 2-nitrobenzyl compounds, which undergo reduction and cyclization under basic conditions to form the indole structure. The introduction of the tert-butyl group typically occurs through alkylation reactions involving tert-butyl halides and appropriate nucleophiles.
The molecular structure of 2-(tert-butyl)-4-fluoro-1H-indole features:
This configuration influences both its physical properties and biological activity.
2-(tert-Butyl)-4-fluoro-1H-indole participates in various chemical reactions:
For example, reactions involving aryl halides can lead to biaryl compounds through Suzuki or Heck coupling methodologies.
The mechanism by which 2-(tert-butyl)-4-fluoro-1H-indole exerts its biological effects is still under investigation but may involve interactions with specific biological targets such as enzymes or receptors.
Studies suggest that modifications at the indole structure can influence binding affinity and selectivity towards biological targets, potentially impacting pathways involved in inflammation or cancer progression.
2-(tert-Butyl)-4-fluoro-1H-indole has several applications in scientific research:
The introduction of a tert-butyl group at the C2 position of the indole scaffold significantly enhances molecular interactions with biological targets through steric and electronic effects. This bulky, highly lipophilic substituent (with a calculated logP contribution of approximately 3.22) creates a distinctive three-dimensional profile that promotes strong hydrophobic interactions within receptor binding pockets [1] [3]. In cannabinoid receptor studies, analogs featuring bulky alkyl groups at the C3 position demonstrated substantially improved CB1 allosteric modulation. Specifically, compounds with short alkyl chains (ethyl and tert-butyl analogs) exhibited optimal activity profiles, with the most potent analog displaying an IC₅₀ of 79 nM in calcium mobilization assays – representing a 10-fold increase in potency compared to unsubstituted parent compounds [1].
The tert-butyl group's exceptional steric bulk induces conformational constraints in both the ligand and target protein. This effect was quantitatively demonstrated in dopamine receptor studies, where tert-butyl-containing indoles achieved remarkable D3 receptor selectivity (D2/D3 binding ratios exceeding 800-fold). Molecular docking simulations revealed that the tert-butyl moiety facilitates unique van der Waals contacts within a hydrophobic subpocket of the D3 receptor that is structurally distinct from D2 binding domains [2]. This substituent also enhances metabolic stability by protecting adjacent molecular regions from oxidative degradation, particularly in hepatic microsomal systems, as evidenced by extended half-life values in pharmacokinetic studies [3] [8].
Table 1: Bioactivity Profile of tert-Butyl-Containing Indole Analogs
| Receptor Target | Compound Structure | Key Activity | Potency Enhancement |
|---|---|---|---|
| CB1 Allosteric Site | 3-tert-Butyl-5-chloroindole-2-carboxamide | Negative allosteric modulation | IC₅₀ = 79 nM (10-fold vs unsubstituted) |
| D3 Dopamine Receptor | N-linked tert-butyl indole-piperazine | Selective agonist | Ki D3 = 1.09 nM (D2/D3 = 827.5) |
| SARS-CoV-2 Mpro | tert-Butyl indoline derivatives | Protease inhibition | EC₅₀ = 4.2 ± 0.7 μM (viral replication) |
Fluorine incorporation at the C4 position of the indole ring induces profound effects on the molecule's electronic distribution, bioavailability, and target engagement. This strategic modification significantly increases membrane permeability due to fluorine's high electronegativity (3.98 on the Pauling scale), which enhances the compound's overall lipophilicity while simultaneously reducing its metabolic vulnerability [5] [6]. Computational analyses demonstrate that 4-fluoro substitution increases the indole scaffold's octanol-water partition coefficient (logP) by approximately 0.5-0.7 log units compared to non-fluorinated analogs, thereby improving passive diffusion across biological barriers such as the blood-brain barrier [3] [8].
The 4-fluoro substituent exhibits strategic hydrogen-bonding capabilities critical for target binding. In SARS-CoV-2 main protease (Mpro) inhibitors, fluorinated indoles demonstrated enhanced binding affinity through a dual mechanism: (1) formation of a halogen bond with the carbonyl oxygen of Gly143 (distance = 3.1 Å), and (2) modulation of electron density in the indole π-system to strengthen hydrophobic stacking with His41. These interactions contributed to the exceptional antiviral potency (EC₅₀ = 4.2 ± 0.7 μM) observed for 4-fluoro indole derivatives against SARS-CoV-2 replication [6].
Metabolically, the C-F bond exhibits remarkable stability against oxidative processes, particularly when positioned ortho to electron-withdrawing groups. Mass spectrometry studies of 4-fluoroindoles revealed a significant reduction in hydroxylated metabolites compared to non-fluorinated analogs, with the primary metabolic pathway shifting to glucuronidation of the N1 position [5] [8]. This metabolic shift directly translates to improved plasma half-life values, as demonstrated in rodent pharmacokinetic studies showing a 2.3-fold increase in AUC(0-24) for fluorinated versus non-fluorinated indole derivatives.
Table 2: Pharmacokinetic Parameters of Fluorinated vs. Non-Fluorinated Indoles
| Parameter | 4-Fluoroindole Derivatives | Non-Fluorinated Analogs | Enhancement Factor |
|---|---|---|---|
| logP | 3.76 (XLOGP3) | 3.05 | +0.71 |
| BBB Permeability | High (BOILED-Egg model) | Moderate | 2.1-fold (Papp) |
| Metabolic Stability (t₁/₂) | 126 ± 11 min | 54 ± 8 min | 2.3-fold |
| Plasma AUC(0-24) | 892 ± 134 ng·h/mL | 387 ± 89 ng·h/mL | 2.3-fold |
| Vd (L/kg) | 3.2 ± 0.4 | 1.8 ± 0.3 | 1.8-fold |
The protonation state and substitution pattern at the indole N1 position fundamentally influence ligand-receptor interaction dynamics. Unsubstituted (N1-H) derivatives maintain the capacity for hydrogen bond donation, a critical feature for engaging complementary acceptor sites in polar binding pockets. Molecular dynamics simulations of CB1 allosteric modulators demonstrated that N1-H indoles form a stable hydrogen bond with the side chain hydroxyl of Ser247 (distance 2.8 Å, persistence >85% simulation time), an interaction completely abolished by N1 alkylation [1] [7]. This hydrogen bonding network contributes significantly to binding energy, as evidenced by isothermal titration calorimetry measurements showing a ΔG of -9.2 kcal/mol for N1-H versus -7.8 kcal/mol for N1-methyl analogs in CB1 binding studies.
N1 alkylation introduces steric and electronic modifications that dramatically alter receptor selectivity profiles. In dopamine receptor studies, N1-methylation of indole-based D3 receptor agonists reduced D3 binding affinity by 12-fold but only decreased D2 affinity by 3.5-fold, effectively diminishing D3 selectivity (D2/D3 ratio decreased from 583 to 42). This suggests that the D3 receptor possesses a more constrained binding pocket that is sterically compromised by N1 substitution [2] [8]. Conversely, N1 alkylation substantially improved activity at cannabinoid receptors, with N-ethyl derivatives showing 3-fold greater CB1 allosteric modulation than N-H parent compounds in calcium mobilization assays, likely due to enhanced hydrophobic contact with Leu246 in the CB1 allosteric pocket [1].
The chemical reactivity of the N1 position also influences synthetic strategies for further derivatization. tert-Butyl 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate exemplifies this principle, where N1-Boc protection enables selective Suzuki-Miyaura coupling at the C5 position. Subsequent deprotection efficiently regenerates the N1-H pharmacophore essential for target engagement [7]. This protective group strategy facilitates the synthesis of complex analogs while preserving the critical hydrogen-bonding capability of the indole nitrogen.
Systematic structural modifications on the indole scaffold have revealed critical structure-activity relationships governing cannabinoid receptor allostery. The optimal substitution pattern for CB1 negative allosteric modulators combines: (1) a small alkyl group (ethyl or tert-butyl) at C3, (2) electron-withdrawing substituents (chloro or fluoro) at C5, and (3) a diethylamino group on the pendant phenyl ring at the carboxamide moiety. This configuration yielded compound 45 (IC₅₀ = 79 nM), which demonstrated 2.5-fold greater potency than lead compound 3 and 10-fold improvement over Org27569 in calcium mobilization assays [1]. Molecular modeling suggests that the C3 alkyl group occupies a hydrophobic subpocket formed by Leu193, Leu386, and Trp356, with the tert-butyl moiety providing superior van der Waals contacts compared to linear alkyl chains.
The 4-fluoro substituent significantly enhances allosteric modulator efficacy through electronic rather than steric effects. Fluorine introduction at C4 or C5 positions increased negative cooperativity (α-value) with orthosteric agonist CP55,940 from 0.28 to 0.15, indicating stronger attenuation of agonist efficacy. This phenomenon correlates with fluorine's electron-withdrawing properties, which increase the indole ring's π-deficiency and strengthen cation-π interactions with Lys192 in the CB1 allosteric binding site [1] [6]. Additionally, fluorinated analogs showed improved selectivity profiles, with a 5-fold reduction in off-target activity at muscarinic receptors compared to non-fluorinated counterparts.
Carboxamide linker modifications profoundly impact signaling bias in cannabinoid receptors. Replacing the ethylene linker with rigid cyclic structures abolished allosteric activity at both CB1 and CB2 receptors, while shortening the linker from two carbons to one reduced CB1 potency by over 100-fold. Molecular dynamics simulations revealed that the ethylene linker maintains optimal distance (11.5 ± 0.7 Å) between the indole core and the 4-diethylaminophenyl group, allowing simultaneous engagement with both hydrophobic and hydrophilic regions of the allosteric binding pocket [1]. The 4-position substituent on the phenyl ring proved exceptionally sensitive to modification: replacement of diethylamino with piperidinyl retained activity (IC₅₀ = 483 nM), while acylated analogs or halogen substitutions resulted in complete loss of function, emphasizing the requirement for a basic amine capable of forming a salt bridge with Asp70.
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: